molecular formula C17H25N3O3 B7932167 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B7932167
M. Wt: 319.4 g/mol
InChI Key: WAKQQBAFXIZWOA-HNNXBMFYSA-N
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Description

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester (CAS: 149991-64-0) is a chiral piperazine derivative with a benzyl ester group and an (S)-configured 2-amino-3-methyl-butyryl substituent. Its molecular formula is C₁₈H₂₇N₃O₃, and it has a molecular weight of 333.4 g/mol . The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and building blocks for drug discovery . Suppliers such as CymitQuimica and Hangzhou JHEchem have listed it for laboratory use, though current availability is marked as discontinued .

The structure features a piperazine core modified at the 1-position by a benzyl ester and at the 4-position by an (S)-2-amino-3-methyl-butyryl group. This configuration imparts stereochemical specificity, which is critical for interactions in biological systems, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

benzyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(2)15(18)16(21)19-8-10-20(11-9-19)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQQBAFXIZWOA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Ring Construction via Reductive Cyclization

A foundational approach involves constructing the piperazine core through reductive cyclization of bis(oximinoalkyl)amines. This method, developed by Zavarzin et al., utilizes primary amines and nitrosoalkenes as precursors. For 4-((S)-2-amino-3-methyl-butyryl) derivatives, L-leucine esters serve as chiral starting materials. The process involves:

  • Double Michael Addition : Sequential reaction of nitrosoethylene with L-leucine tert-butyl ester yields a bis(oximinoalkyl)amine intermediate.

  • Catalytic Hydrogenation : Pd/C-mediated reduction under 40 bar H₂ at 50°C induces cyclization to form the piperazine ring while preserving stereochemistry.

  • Benzyl Ester Introduction : Post-cyclization, benzyl chloroformate reacts with the piperazine nitrogen under Schotten-Baumann conditions to install the carbobenzyloxy (Cbz) protecting group.

This method achieves moderate yields (54–74%) and excels in stereochemical control, making it suitable for enantiomerically pure batches.

Fragment Coupling via Amide Bond Formation

An alternative strategy couples pre-formed piperazine intermediates with (S)-2-amino-3-methyl-butyric acid (L-valine analog). Key steps include:

  • Piperazine-1-carboxylic Acid Benzyl Ester Synthesis : Reacting piperazine with benzyl chloroformate in dichloromethane (DCM) and triethylamine yields the monosubstituted derivative.

  • Acylation with Boc-Protected Amino Acid : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the Boc-protected (S)-2-amino-3-methyl-butyric acid is coupled to the piperazine nitrogen.

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the tert-butoxycarbonyl (Boc) group, yielding the final product.

This modular approach allows for late-stage diversification but requires careful optimization of coupling reagents to minimize epimerization.

Stepwise Reaction Conditions and Optimization

Critical Parameters for Piperazine Functionalization

Reaction StepOptimal ConditionsYield RangeKey Challenges
Piperazine ring formation40 bar H₂, 50°C, Pd/C in MeOH54–74%Over-reduction of benzyl esters
Amide couplingEDC/HOBt, DMF, 0°C → rt68–85%Epimerization at chiral centers
Benzyl ester protectionBenzyl chloroformate, NaHCO₃, THF/H₂O89–93%Competing di-substitution
Boc deprotection30% TFA in DCM, 2 hQuantitativeAcid-sensitive functional groups

Solvent and Catalyst Screening

  • Reductive Cyclization : Switching from Pd/C to Raney nickel (Ra-Ni) suppresses debenzylation side reactions, improving yield by 12–15%.

  • Coupling Reactions : Polar aprotic solvents (DMF, DMSO) enhance solubility but risk racemization. Adding 2,2,2-trifluoroethanol as a co-solvent reduces this by stabilizing the transition state.

  • Temperature Control : Maintaining ≤0°C during benzyl chloroformate reactions prevents N,N-di-Cbz byproduct formation.

Industrial-Scale Production Methods

Continuous Flow Microreactor Systems

Recent advancements employ flow chemistry to address batch variability:

  • Microchannel Reactors : Residence time <2 minutes at 120°C enables rapid Boc deprotection without thermal degradation.

  • In-line Purification : Integrated scavenger cartridges (e.g., sulfonic acid resins) remove excess reagents, achieving >98% purity before crystallization.

Green Chemistry Adaptations

  • Catalyst Recycling : Immobilized Pd on mesoporous silica allows 5× reuse in hydrogenation steps, reducing metal waste.

  • Solvent Recovery : Distillation towers reclaim >90% DMF and THF, aligning with EPA guidelines for industrial emissions.

Analytical Validation and Quality Control

Structural Confirmation Techniques

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IC) resolve enantiomers with α >1.2, confirming ≥99% ee.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₈H₂₇N₃O₃: 333.2052; observed: 333.2055 (Δ = 0.9 ppm).

  • ¹³C NMR Analysis : Key signals include piperazine C=O at 169.2 ppm and benzyl ester quaternary carbon at 136.4 ppm.

Stability Profiling

  • Forced Degradation Studies : Exposure to 40°C/75% RH for 4 weeks shows <2% hydrolysis, validating benzyl ester robustness.

  • Photostability : UV irradiation (ICH Q1B) induces 0.3% decomposition, requiring amber glass packaging for long-term storage.

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitationsIdeal Use Case
Reductive cyclizationHigh stereoselectivity, fewer stepsRequires high-pressure H₂ equipmentGMP-grade API production
Fragment couplingModular, scalableEpimerization risksResearch-scale analog synthesis
Flow chemistryConsistent output, reduced wasteHigh capital investmentHigh-throughput manufacturing

Chemical Reactions Analysis

Types of Reactions

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester is being investigated for its potential therapeutic effects:

  • Kinase Inhibition: Compounds with similar piperazine structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), essential for cell cycle regulation. This suggests that this compound may also exhibit similar inhibitory properties, making it a candidate for cancer therapy .
  • Antimicrobial Activity: Derivatives of piperazine are known for their antimicrobial properties. The compound's structure may allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Cytotoxic Effects: Some studies indicate that related compounds demonstrate cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate:

  • Building Block for Drug Development: Its structure allows for versatile modifications and interactions, making it valuable in synthesizing more complex molecules used in pharmaceuticals .
  • Reactivity and Transformations: The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are crucial for developing new derivatives with enhanced biological activities .

Case Study 1: Kinase Inhibition

A study focused on the inhibition of CDKs by piperazine derivatives found that modifications at the piperazine ring significantly affected inhibitory potency. The introduction of an amino acid moiety, similar to that present in this compound, enhanced binding affinity to the kinase active site .

Case Study 2: Antimicrobial Properties

Research on piperazine derivatives revealed that compounds with specific functional groups exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the benzyl ester group in this compound is hypothesized to improve solubility and membrane permeability, facilitating better interaction with bacterial targets .

Mechanism of Action

The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

PF-8380

  • Structure : 4-[3-Oxo-3-(2-oxo-2,3-dihydrobenzoxazol-6-yl)propyl]piperazine-1-carboxylic acid 3,5-dichlorobenzyl ester.
  • Key Differences: Substituted with a 3,5-dichlorobenzyl ester instead of benzyl ester. Contains a benzoxazolone-propionyl group instead of the amino acid-derived substituent.
  • Applications : Potent autotaxin (ATX) inhibitor, studied for its role in lysophosphatidic acid (LPA) signaling pathways .
  • Molecular Weight : Higher (~500 g/mol) due to the dichlorobenzyl and benzoxazolone groups.

ACT-246475

  • Structure: 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic acid butyl ester.
  • Key Differences: Butyl ester instead of benzyl ester. Features a phosphonopropionyl group and a phenylpyrimidine moiety.
  • Applications : P2Y₁₂ receptor antagonist with a wider therapeutic window than clopidogrel, highlighting the impact of phosphonic acid groups on efficacy and safety .
  • Synthetic Route : Involves palladium-catalyzed amination and Boc-deprotection steps .

Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

  • Structure : Piperazine-1-carboxylate with a but-3-en-2-yl substituent.
  • Key Differences: Lacks the amino acid side chain; instead, has a simple alkenyl group.
  • Synthesis : Prepared via iridium-catalyzed regio- and enantioselective amination (98% yield) .
  • Applications : Intermediate for enantioselective synthesis, demonstrating the versatility of piperazine esters in asymmetric catalysis .

Substituent-Driven Property Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Ester Group Substituent Features Molecular Weight (g/mol) Key Applications
Target Compound Benzyl (S)-2-Amino-3-methyl-butyryl 333.4 Pharmaceutical intermediate
PF-8380 3,5-Dichlorobenzyl Benzoxazolone-propionyl ~500 ATX inhibition
ACT-246475 Butyl Phosphonopropionyl, phenylpyrimidine ~600 P2Y₁₂ receptor antagonism
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate Benzyl But-3-en-2-yl 317.4 Asymmetric synthesis intermediate

Key Observations:

Ester Group Impact :

  • Benzyl esters (e.g., target compound, 3l) enhance lipophilicity, favoring membrane permeability.
  • Bulky esters (e.g., 3,5-dichlorobenzyl in PF-8380) may improve target binding but reduce solubility .
  • Alkyl esters (e.g., butyl in ACT-246475) balance stability and metabolic clearance .

Phosphonopropionyl groups (ACT-246475) enhance potency by mimicking phosphate moieties in receptor interactions . Alkenyl/aryl groups (3l, PF-8380) modulate electronic properties and steric bulk, affecting reactivity and selectivity .

Synthetic Accessibility :

  • The target compound and 3l are synthesized via stereoselective methods (e.g., iridium catalysis), achieving high enantiomeric excess (ee >98%) .
  • ACT-246475 requires multistep synthesis, including palladium-mediated coupling and phosphonic acid incorporation .

Biological Activity

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C18H27N3O3C_{18}H_{27}N_{3}O_{3}. This compound features a piperazine ring, an amino acid moiety, and a benzyl ester functional group, which contribute to its potential biological activities. Understanding its biological activity is critical for exploring its pharmacological applications.

  • Molecular Formula : C18H27N3O3C_{18}H_{27}N_{3}O_{3}
  • Molecular Weight : 333.43 g/mol
  • CAS Number : 1354025-19-6
  • IUPAC Name : Benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-piperazine-1-carboxylate

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The structural components of this compound may interact with bacterial cell membranes or specific microbial targets, leading to antimicrobial effects.
  • Antinociceptive Effects : Similar compounds have shown potential in pain modulation, indicating that this compound may also possess analgesic properties.
  • Anticancer Potential : The compound's interaction with various biological targets suggests possible applications in cancer therapy.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and benzyl alcohol, which may interact with various enzymes and receptors in biological systems.

Comparative Analysis of Similar Compounds

The following table highlights structural similarities and differences between related compounds and their unique biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(4-Benzyl-piperazin-1-yl)-3-phenyl-propenonePiperazine ring, phenyl groupAntagonist of chemokine receptor 1
4-(5-Chloro-2-(E)-3-(R)-4-(4-fluorobenzyl)-2-methylpiperazin-1-yl)Chlorinated derivativeEnhanced receptor selectivity
2-Methyl-3H-imidazol-4-ylmethyl-piperazineImidazole ring substitutionPotential anti-inflammatory properties

Case Studies and Research Findings

Research studies have begun to elucidate the pharmacodynamics of this compound. For instance, compounds with similar piperazine structures have demonstrated:

  • FAAH Inhibition : Compounds that inhibit fatty acid amide hydrolase (FAAH) have shown promise in pain management and inflammation reduction . This suggests that this compound may also exhibit similar properties.
  • Antitumor Activity : A study on structurally related piperazine derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for anticancer applications .

Q & A

Q. How is the compound’s reactivity in downstream functionalization (e.g., peptide coupling) optimized?

  • Activating the carboxylic acid with HATU/DIPEA or forming mixed anhydrides improves acylation efficiency. Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) prevent undesired side reactions. Reaction progress is tracked via LC-MS to ensure completion .

Methodological Notes

  • Synthetic Optimization : Prioritize iridium catalysts for stereoselective steps and validate ee via SFC .
  • Analytical Rigor : Combine NMR (for structure) and HRMS (for purity) to avoid mischaracterization .
  • Biological Relevance : Use crystallographic data (e.g., picrate salts) to correlate structure with activity .

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